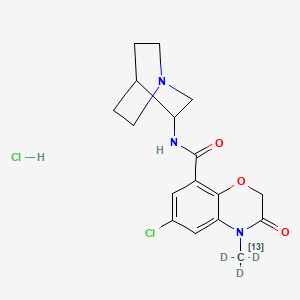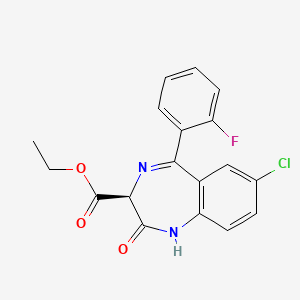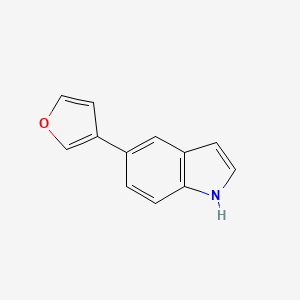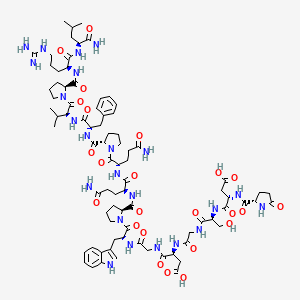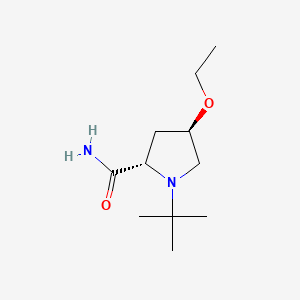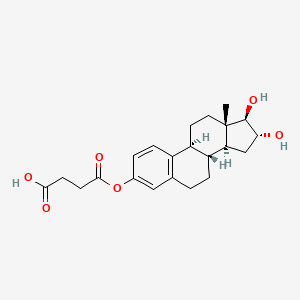
Zafirlukast p-Tolyl Isomer
Vue d'ensemble
Description
Zafirlukast p-Tolyl Isomer is a derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the treatment of asthma. This compound is characterized by the presence of a p-tolyl group, which is a methyl-substituted phenyl group, attached to the Zafirlukast molecule. The molecular formula of this compound is C31H33N3O6S, and it has a molecular weight of 575.68 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zafirlukast p-Tolyl Isomer involves several steps, starting with the preparation of the core Zafirlukast structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a sulfonylation reaction, where p-toluenesulfonyl chloride reacts with the indole nitrogen.
Formation of the Carbamate Group: The carbamate group is formed by reacting the indole derivative with cyclopentyl chloroformate.
Final Coupling: The final step involves coupling the modified indole with a methoxy-substituted benzylamine under basic conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Zafirlukast p-Tolyl Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Zafirlukast p-Tolyl Isomer has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential effects on leukotriene pathways and inflammation.
Medicine: Investigated for its potential use in treating inflammatory diseases beyond asthma, such as allergic rhinitis and chronic urticaria.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Mécanisme D'action
Zafirlukast p-Tolyl Isomer exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes, it reduces bronchoconstriction, mucus production, and inflammation in the airways. This mechanism is similar to that of Zafirlukast, but the presence of the p-tolyl group may influence its binding affinity and pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for asthma treatment.
Pranlukast: Similar in function but with different structural features.
Zileuton: A leukotriene synthesis inhibitor rather than a receptor antagonist.
Uniqueness
Zafirlukast p-Tolyl Isomer is unique due to the presence of the p-tolyl group, which may confer different pharmacokinetic properties and binding affinities compared to other leukotriene receptor antagonists. This structural modification can potentially lead to variations in efficacy and safety profiles .
Propriétés
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(4-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQJZTUMKGZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655287 | |
| Record name | Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159195-70-6 | |
| Record name | Zafirlukast p-tolyl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAFIRLUKAST P-TOLYL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQ72CV3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



